
3-Methoxypent-1-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxypent-1-yne is an organic compound belonging to the class of alkynes, characterized by a carbon-carbon triple bond. It contains a methoxy group (-OCH3) attached to a pent-1-yne backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Methoxypent-1-yne can be synthesized through a gold-catalyzed reaction of terminal alkynes with acetals. This method involves the use of cationic gold catalysts bearing bulky ligands, such as 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene 3-1H-benzo[d][1,2,3]triazolyl gold trifluoromethanesulfonate (IPrAu(BTZ-H)OTf). The reaction is typically carried out in ether solvents like tetrahydrofuran (THF), cyclopentyl methyl ether (CPME), or 1,4-dioxane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis methods involving gold-catalyzed reactions can be scaled up for industrial applications. The use of metal acetylides with electrophiles is another potential method for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxypent-1-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the triple bond into a double or single bond.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted alkynes.
Applications De Recherche Scientifique
3-Methoxypent-1-yne has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activity and effects on cell function and signal transduction.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 3-Methoxypent-1-yne involves its interaction with molecular targets through its triple bond and methoxy group. The compound can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The specific pathways and targets depend on the context of its application, such as in medicinal chemistry or material science .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Hexyne: A linear alkyne with a similar carbon backbone but without the methoxy group.
2-Hexyne: An isomer with the triple bond located at a different position.
3-Hexyne: Another isomer with a different arrangement of carbon atoms.
3-Methylpent-1-yne: A branched alkyne with a methyl group instead of a methoxy group.
Uniqueness
3-Methoxypent-1-yne is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity compared to other alkynes. This functional group can influence the compound’s solubility, boiling point, and reactivity in various chemical reactions .
Propriétés
Formule moléculaire |
C6H10O |
|---|---|
Poids moléculaire |
98.14 g/mol |
Nom IUPAC |
3-methoxypent-1-yne |
InChI |
InChI=1S/C6H10O/c1-4-6(5-2)7-3/h1,6H,5H2,2-3H3 |
Clé InChI |
UNAXZJARXXCLJO-UHFFFAOYSA-N |
SMILES canonique |
CCC(C#C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Amino-3-[2-(propan-2-yl)phenyl]cyclobutan-1-ol](/img/structure/B13576575.png)
![1-(4-Chlorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-ol](/img/structure/B13576582.png)
![3-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylicacidhydrochloride](/img/structure/B13576603.png)




![2-[(3-Methylphenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B13576630.png)
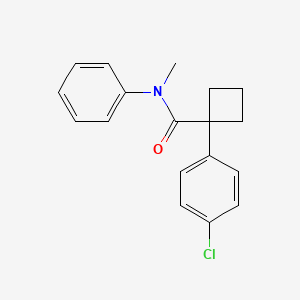
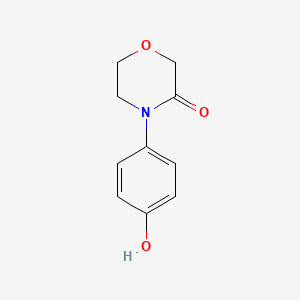
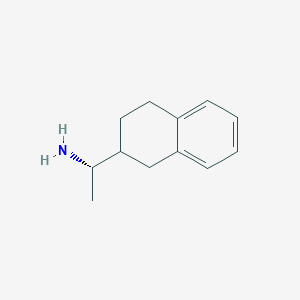
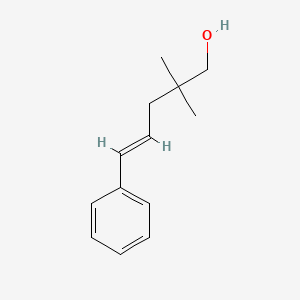
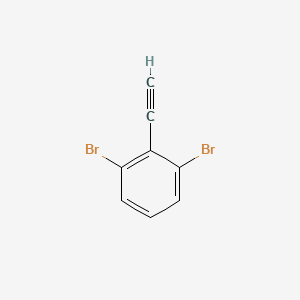
![1-[(3-Fluoro-2-methoxyphenyl)methyl]piperazine](/img/structure/B13576662.png)
